Home > Products > Screening Compounds P76505 > Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate
Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate - 1664366-95-3

Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate

Catalog Number: EVT-2751439
CAS Number: 1664366-95-3
Molecular Formula: C17H28N2O5
Molecular Weight: 340.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate is a bicyclic compound characterized by its unique diazabicyclo structure. This compound is classified under the category of building blocks in organic chemistry and is recognized for its potential applications in various scientific fields, particularly in organic synthesis and medicinal chemistry. The compound has a molecular formula of C17H30N2O5 and a molecular weight of 342.44 g/mol. It is identified by its CAS number 228270-29-9 and exhibits a purity of 95% .

Synthesis Analysis

Methods

The synthesis of Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate typically involves several key steps:

  1. Formation of the Diazabicyclo Core: The initial step includes the cyclization of appropriate precursors to establish the bicyclic structure.
  2. Introduction of Functional Groups: The introduction of tert-butyl groups and carboxylate functionalities is achieved through nucleophilic substitution reactions and esterification processes.
  3. Oxidation: Specific functional groups are oxidized to install the ketone (oxo) group at the 9-position, utilizing oxidizing agents such as potassium permanganate or chromium trioxide.

Technical Details

The reactions are generally conducted under inert atmosphere conditions to prevent unwanted side reactions, and they may involve the use of continuous flow reactors for improved efficiency in industrial settings . The reaction conditions, such as temperature and stirring time, are crucial for ensuring complete conversion and high yield.

Molecular Structure Analysis

Structure

The molecular structure of Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate features a bicyclic framework with two nitrogen atoms incorporated into the ring system. The presence of tert-butyl groups contributes steric hindrance, influencing the compound's reactivity and stability.

Data

  • IUPAC Name: di-tert-butyl (1s,5s)-9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate
  • SMILES Notation: CC(C)(C)OC(=O)N1CC2CN(C(=O)OC(C)(C)C)CC(C1)C2O
  • MDL Number: MFCD28016262 .
Chemical Reactions Analysis

Reactions

Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate participates in various chemical reactions due to its functional groups:

  1. Esterification Reactions: The compound can undergo esterification with alcohols to form esters.
  2. Michael Addition Reactions: It can act as a Michael acceptor in asymmetric synthesis processes.
  3. Redox Reactions: The ketone functional group can be reduced or oxidized depending on the reagents used.

Technical Details

The reactivity of this compound is significantly influenced by its bicyclic structure and the presence of multiple functional groups that can participate in diverse organic reactions .

Mechanism of Action

Process

The mechanism of action for Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate primarily involves its role in catalysis and as a precursor in organic synthesis:

  1. Catalytic Role: The compound can facilitate chemical transformations by stabilizing transition states during reactions.
  2. Biochemical Interactions: Its structural features enable interactions with biological targets, potentially leading to therapeutic applications.

Data

Research indicates that compounds within this class may exhibit bioactive properties that warrant further investigation for medicinal uses .

Physical and Chemical Properties Analysis

Physical Properties

Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate is typically a solid at room temperature with a specific melting point that varies based on purity and crystal form.

Chemical Properties

The chemical properties include:

  • Solubility: It is generally soluble in organic solvents such as dichloromethane and ethanol.
  • Stability: The compound shows stability under normal laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant analyses indicate that understanding these properties is crucial for optimizing its use in synthetic applications .

Applications

Scientific Uses

Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate has several applications:

  1. Organic Synthesis: It serves as a versatile building block for constructing complex organic molecules.
  2. Catalysis: The compound is utilized as a catalyst in various asymmetric synthesis processes.
  3. Medicinal Chemistry: It is explored for potential therapeutic applications due to its structural properties that may interact with biological systems .
Introduction to the 3,7-Diazabicyclo[3.3.1]nonane Scaffold

Structural Significance in Medicinal Chemistry and Natural Product Analogues

The 3,7-diazabicyclo[3.3.1]nonane core is a privileged structure in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic analogues. Notably, it forms the fundamental skeleton of cytisine, a high-affinity partial agonist at α4β2 nicotinic acetylcholine receptors (nAChRs) historically used in smoking cessation therapies [1] [3]. Cytisine derivatives exhibit subtype selectivity and antidepressant-like effects in murine models, attributed to their interaction with β2-containing nAChRs prevalent in brain regions regulating mood and addiction [1] [3]. Beyond nAChR ligands, this scaffold appears in:

  • Sparteine: A sodium channel blocker with antiarrhythmic properties [1]
  • Huperzine A: A potent acetylcholinesterase inhibitor investigated for Alzheimer’s disease [7]
  • Garsubellin A: A polyprenylated acylphloroglucinol (PPAP) derivative stimulating choline acetyltransferase [7]

Table 1: Natural Products Featuring the 3,7-Diazabicyclo[3.3.1]nonane Scaffold

Natural ProductBiological ActivityStructural Features
Cytisineα4β2 nAChR partial agonistPyridone fused to bispidine scaffold
SparteineNa⁺ channel blockerTetracyclic bispidine derivative
Huperzine AAcetylcholinesterase inhibitorPyridone ring, exocyclic double bond
Garsubellin ACholine acetyltransferase stimulatorPolycyclic PPAP with bispidine-like core

Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate serves as a key synthetic precursor for accessing derivatives mimicking these natural products. The 9-oxo (carbonyl) group introduces a versatile hydrogen bond acceptor, strategically replacing the fused heterocyclic rings found in natural analogues like cytisine while maintaining critical pharmacophoric elements [1] [6]. The tert-butoxycarbonyl (Boc) protecting groups enable selective functionalization of the bridgehead nitrogens, facilitating the introduction of diverse alkyl, aryl, or heteroaryl substituents via amidation, sulfonylation, or ureation [1] [5]. This flexibility permits exploration of chemical space inaccessible within rigid natural product frameworks.

Synthetic routes to this scaffold typically employ double Mannich reactions starting from tert-butyl 4-oxopiperidine-1-carboxylate derivatives. Key intermediates like N-benzyl-N′-Boc-bispidinone undergo Wolff-Kishner reduction (Huang-Minlon modification) to afford the methylene-bridged structure, followed by hydrogenolytic debenzylation and selective Boc protection [1] [5]. The 9-oxo functionality is introduced via oxidation of C9 or incorporated earlier in the synthesis through keto-acid intermediates. Crucially, the Boc-protected 9-oxo derivative exhibits superior solubility and handling properties compared to its unprotected counterparts, facilitating downstream derivatization.

Role as a Privileged Scaffold in Nicotinic Acetylcholine Receptor Ligand Design

The 3,7-diazabicyclo[3.3.1]nonane scaffold is a validated pharmacophore for designing subtype-selective nAChR ligands. Unsubstituted bispidine exhibits moderate affinity for α4β2* nAChRs (Kᵢ ≈ 600 nM), confirming the intrinsic recognition of the diazabicyclic core [1] [4]. Strategic functionalization enhances affinity and selectivity:

  • Nitrogen Functionalization: Converting secondary amines to carboxamides, sulfonamides, or ureas significantly boosts α4β2 affinity. Carboxamides linked to small alkyl or heteroaryl groups yield nanomolar binders (e.g., compounds 15, 25, 47 with Kᵢ ≈ 1 nM) [1] [4].
  • C9 Carbonyl as HBA: The 9-oxo group in di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate provides a critical hydrogen bond acceptor (HBA). This mimics the pyridone carbonyl in cytisine and varenicline, engaging complementary residues in the nAChR ligand-binding domain [1] [6].
  • Spacer Modifications: Derivatives with aryl/heteroaryl spacers between the carbonyl and terminal substituents achieve high affinity and functional selectivity (partial agonism/antagonism) [4].

Table 2: Influence of 3,7-Diazabicyclo[3.3.1]nonane Derivatives on nAChR Subtypes

Compound Classα4β2* Kᵢ (nM)α3β4* Kᵢ (nM)α7 Kᵢ (nM)Functional Profile
Unsubstituted Bispidine~600>2,000>19,000Weak α7 agonism
Cytisine (Natural)0.12219250α4β2 partial agonist
9-Oxo-Bispidine Carboxamide1-10500->10,000>10,000α4β2 partial agonist/antagonist
Varenicline0.06240322α4β2 partial agonist

Structure-activity relationship (SAR) studies highlight that carboxamide-linked small heteroaryls (e.g., pyridin-3-yl) or para-substituted phenyl groups maximize α4β2 affinity. The flexible C9 HBA linker in di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate derivatives allows optimal positioning of these aryl/heteroaryl moieties within the orthosteric binding site, contrasting with the rigid fused system of cytisine [1] [4]. Electrophysiological studies in Xenopus oocytes confirm that alkyl-linked derivatives act as full agonists, while aryl-linked analogues shift towards partial agonism or antagonism at α4β2 nAChRs [1] [4]. This functional selectivity is crucial for developing therapeutics for depression, addiction, or cognitive disorders without undesired activation of peripheral nAChRs.

Table 3: Structure-Activity Relationships of 9-Oxo-Bispidine Derivatives

C9 SubstituentNitrogen Modificationα4β2* Kᵢ (nM)Functional Activity
None (Scaffold)Secondary amine600Weak agonist (α7)
Methyl (Flexible alkyl)Carboxamide50-100Full agonist (α4β2)
Pyridin-3-yl (Heteroaryl)Carboxamide1-10Partial agonist (α4β2)
p-Tolyl (Aryl)Sulfonamide100-500Antagonist (α4β2)
Quinoxalin-2-yl (Fused)Carboxamide1-5Partial agonist/antagonist

Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate enables systematic exploration of these SARs. Its Boc-protected amines allow sequential installation of diverse HBA systems, while the C9 carbonyl serves as a synthetic handle for further derivatization or directly participates in receptor binding [5] [6]. Patent literature (WO2013050938A1) describes its conversion to high-affinity ligands by coupling the dicarboxylate with heteroaryl halides or acid chlorides, yielding compounds with potent α4β2 binding (Kᵢ < 10 nM) and selectivity over α3β4 and α7 subtypes [5]. This positions the scaffold as a versatile template for next-generation nAChR modulators addressing CNS disorders.

Properties

CAS Number

1664366-95-3

Product Name

Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate

IUPAC Name

ditert-butyl 9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate

Molecular Formula

C17H28N2O5

Molecular Weight

340.42

InChI

InChI=1S/C17H28N2O5/c1-16(2,3)23-14(21)18-7-11-9-19(10-12(8-18)13(11)20)15(22)24-17(4,5)6/h11-12H,7-10H2,1-6H3

InChI Key

VCPBBNRLGBLHMF-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC2CN(CC(C1)C2=O)C(=O)OC(C)(C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.